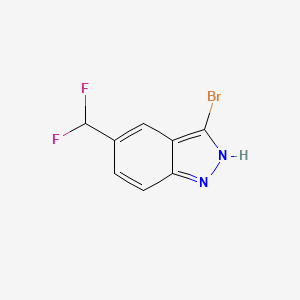![molecular formula C17H10F3N B12064785 9-(Trifluoromethyl)-11H-benzo[a]carbazole](/img/structure/B12064785.png)
9-(Trifluoromethyl)-11H-benzo[a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Trifluoromethyl)-11H-benzo[a]carbazole is a compound belonging to the class of carbazoles, which are known for their versatile applications in various fields such as optoelectronics, pharmaceuticals, and materials science. The trifluoromethyl group attached to the carbazole core enhances its chemical stability and electronic properties, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts arylation reaction, where a trifluoromethyl benzene derivative is reacted with carbazole under the influence of a Lewis acid catalyst . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of 9-(Trifluoromethyl)-11H-benzo[a]carbazole often employs scalable synthetic routes such as continuous flow chemistry and high-throughput screening to optimize reaction conditions and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 9-(Trifluoromethyl)-11H-benzo[a]carbazole undergoes several types of chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups to tailor the compound’s properties for specific uses.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced carbazole compounds, and substituted carbazole derivatives, each with unique properties and applications .
Scientific Research Applications
9-(Trifluoromethyl)-11H-benzo[a]carbazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-(Trifluoromethyl)-11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with electron-rich sites, making it an effective electron acceptor in various reactions . This property is particularly useful in optoelectronic applications, where the compound can facilitate charge transfer and improve device performance .
Comparison with Similar Compounds
2-Trifluoromethyl-9H-carbazole: Similar in structure but with the trifluoromethyl group at a different position, affecting its electronic properties.
Dibenzothiophene: A sulfur-containing analog with distinct chemical and electronic properties.
Uniqueness: 9-(Trifluoromethyl)-11H-benzo[a]carbazole stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and electronic properties. This makes it particularly valuable for applications in optoelectronics and as a building block for complex organic synthesis .
Properties
Molecular Formula |
C17H10F3N |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
9-(trifluoromethyl)-11H-benzo[a]carbazole |
InChI |
InChI=1S/C17H10F3N/c18-17(19,20)11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)21-15(13)9-11/h1-9,21H |
InChI Key |
NULNTMKGXUCZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B12064709.png)


![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)



![3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12064739.png)

![6,7,14-Trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12064756.png)


![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)
